4-(5-Chlorothien-2-yl)-3-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNOS |
|---|---|
Molecular Weight |
239.72 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-3-methoxyaniline |
InChI |
InChI=1S/C11H10ClNOS/c1-14-9-6-7(13)2-3-8(9)10-4-5-11(12)15-10/h2-6H,13H2,1H3 |
InChI Key |
WFZCBKCSGIBFRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 5 Chlorothien 2 Yl 3 Methoxyaniline and Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com This process is represented by retrosynthetic arrows (⇒), which indicate a reverse synthetic step. The goal is to simplify the structure until readily available starting materials are identified. wikipedia.org
For the target molecule, 4-(5-chlorothien-2-yl)-3-methoxyaniline, the primary disconnection is the carbon-carbon bond between the aniline (B41778) and thiophene (B33073) rings. This is a logical disconnection because numerous reliable methods exist for forming such aryl-heteroaryl bonds, primarily through transition metal-catalyzed cross-coupling reactions. researchgate.net This leads to two key synthons: a 3-methoxyaniline fragment with a reactive site at position 4, and a 5-chlorothiophene fragment with a reactive site at position 2.
A further retrosynthetic step involves the aniline functional group. The amino group (-NH2) can be derived from the reduction of a nitro group (-NO2), a common and efficient transformation. This suggests a precursor such as 4-substituted-1-methoxy-2-nitrobenzene. This approach is often advantageous as the nitro group can act as a director in electrophilic aromatic substitution reactions before being converted to the amine.
Based on this analysis, a plausible synthetic strategy involves:
Synthesizing a functionalized 3-methoxyaniline or a 3-methoxy-4-substituted-nitrobenzene core.
Preparing a suitably functionalized 5-chlorothiophene derivative.
Coupling these two fragments using a cross-coupling reaction.
Performing a final reduction of the nitro group to an amine, if this precursor is used.
This strategic breakdown allows for a modular approach to the synthesis, where each core component can be prepared separately before the key coupling step.
Approaches to the 3-Methoxyaniline Core Synthesis
The 3-methoxyaniline moiety is a crucial building block. Its synthesis can be achieved through several established methods, primarily involving the reduction of a corresponding nitro compound or the direct functionalization of a pre-existing aniline derivative.
One of the most common and reliable methods for preparing anilines is the reduction of the corresponding nitroarenes. For 3-methoxyaniline, the direct precursor is 3-nitroanisole. This reduction can be accomplished using various reagents and conditions, with catalytic hydrogenation being a prevalent method in industrial applications. guidechem.com
The catalytic reduction typically involves treating the nitrobenzene derivative with hydrogen gas in the presence of a metal catalyst. google.com This process is highly efficient and often produces the desired aniline in high yield with minimal byproducts. Alternatively, chemical reduction methods using metals in acidic media, such as iron or tin in hydrochloric acid, are also effective.
| Precursor | Reducing Agent/Catalyst | Conditions | Product | Ref. |
| 3-Nitroanisole | H₂ / Palladium or Platinum Catalyst | Methanol, 20-80 °C | 3-Methoxyaniline | guidechem.comgoogle.com |
| 4-Chloro-1-methoxy-2-nitrobenzene | Hydrazine hydrate / Iron(III) chloride | Methanol, Reflux | 5-Chloro-2-methoxyaniline | chemicalbook.com |
| 4-Chloro-2,5-dimethoxynitrobenzene | H₂ / Pt/Carbon | Xylene, 80-110 °C | 4-Chloro-2,5-dimethoxyaniline | google.com |
This table presents common methods for the reduction of nitrobenzene precursors to form substituted anilines.
An alternative route to the 3-methoxyaniline core involves modifying an already substituted aniline or related precursor. A common strategy is the methylation of 3-aminophenol. In this approach, the hydroxyl group of 3-aminophenol is converted to a methoxy (B1213986) group. To prevent undesired N-methylation, the amino group is often protected with an acetyl group before methylation. The protecting group is subsequently removed by hydrolysis to yield the final product, 3-methoxyaniline. guidechem.com
Another example involves the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starting from 4-methoxyaniline, demonstrating how a substituted aniline can be a versatile starting point for more complex structures through cyclization and functionalization steps. atlantis-press.com
Strategies for Introducing the 5-Chlorothien-2-yl Moiety
Attaching the 5-chlorothien-2-yl group to the aniline ring is the key step in assembling the final molecule. This is typically achieved through modern cross-coupling reactions or, in some cases, direct functionalization of the thiophene ring.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic and heteroaromatic rings. researchgate.netjcu.edu.au Reactions like the Suzuki, Stille, and Kumada couplings are widely used for this purpose. In the context of synthesizing the target molecule, a Suzuki coupling would typically involve the reaction of a boronic acid derivative of one fragment with a halide of the other, catalyzed by a palladium complex.
Potential Suzuki Coupling Routes:
Route A: Reaction of (5-chloro-thiophen-2-yl)boronic acid with 4-bromo-3-methoxyaniline (B105682).
Route B: Reaction of (2-methoxy-4-aminophenyl)boronic acid with 2-bromo-5-chlorothiophene (B1265590).
These methods offer high functional group tolerance and generally proceed with high yields and selectivity. The choice of reagents depends on the availability and stability of the respective boronic acids and halides. mdpi.com
| Coupling Reaction | Key Reagents | Catalyst System | Typical Application | Ref. |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid + Aryl/Heteroaryl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | Synthesis of biaryl and heteroaryl-aryl compounds | mdpi.com |
| Stille Coupling | Organostannane + Organic Halide | Pd Catalyst | Formation of C-C bonds, particularly in oligomer synthesis | jcu.edu.au |
| Kumada Coupling | Grignard Reagent + Organic Halide | Ni or Pd Catalyst | Preparation of aryl-aryl and alkyl-aryl bonds | jcu.edu.au |
This table summarizes major cross-coupling reactions applicable for linking the thiophene and aniline moieties.
More recent advancements in organic synthesis have focused on direct C-H functionalization, which avoids the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid or organostannane). mdpi.comacs.org Direct arylation involves the coupling of a C-H bond of one aromatic system with a C-X (halide) bond of another. acs.orgorganic-chemistry.org
For the synthesis of this compound, this could involve the direct palladium-catalyzed arylation of 3-methoxyaniline with 2-bromo-5-chlorothiophene. The C2 and C5 positions of the thiophene ring are generally the most reactive sites for C-H activation. nih.gov This approach is highly atom-economical and can reduce the number of synthetic steps. However, controlling regioselectivity can be a challenge when multiple reactive C-H bonds are present. mdpi.com
Iridium-catalyzed annulation reactions have also been developed for the functionalization of thiophenes, affording fused heterocyclic frameworks. nih.gov While not a direct route to the target compound, these methodologies highlight the diverse reactivity of the thiophene ring and its potential for incorporation into complex molecular architectures.
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound and its analogues is critically dependent on the effective purification and isolation of both the final products and their synthetic intermediates. The choice of purification technique is dictated by the physicochemical properties of the compound , including its polarity, solubility, and thermal stability, as well as the nature of the impurities present. Commonly employed methods include column chromatography, recrystallization, extraction, and distillation.
Column Chromatography
Flash column chromatography is a widely utilized technique for the purification of synthetic intermediates and final products in the synthesis of thienylaniline derivatives. This method is particularly effective for separating the desired compound from unreacted starting materials, reagents, and byproducts of the reaction. The choice of stationary phase and eluent system is crucial for achieving optimal separation.
For compounds of moderate polarity, such as this compound and its precursors, silica gel is the most common stationary phase. The eluent system typically consists of a mixture of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The ratio of these solvents is optimized to achieve a retention factor (Rf) for the target compound that allows for efficient separation from impurities.
In the context of Suzuki-Miyaura cross-coupling reactions, a common method for forming the biaryl linkage in thienylaniline synthesis, flash chromatography is often the primary purification step. For instance, after the coupling of a boronic acid with a halogenated precursor, the crude reaction mixture is typically subjected to column chromatography to isolate the desired biaryl product.
Below is a table summarizing typical conditions for the flash column chromatographic purification of compounds structurally related to this compound.
| Compound Type | Stationary Phase | Eluent System | Typical Outcome |
| Thienylaniline derivatives | Silica Gel | Hexane/Ethyl Acetate (gradient) | Purity >95% |
| Nitroaromatic intermediates | Silica Gel | Petroleum Ether/Ethyl Acetate (e.g., 30:1) | Isolation of pure intermediate |
| Bromo-nitrothiophene precursors | Silica Gel | Ethyl Acetate/Petroleum Ether (e.g., 1:10) | Separation of isomers and impurities |
| Final aniline products | Silica Gel | Dichloromethane/Methanol (gradient) | High purity final product |
Recrystallization
Recrystallization is a powerful technique for the purification of solid compounds, including many of the intermediates and the final product in the synthesis of this compound. This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
The selection of an appropriate solvent is paramount for successful recrystallization. For polar compounds like substituted anilines and their derivatives, polar solvents such as ethanol, methanol, or mixtures of these with water are often effective. For less polar intermediates, solvents like toluene or hexane might be more suitable. In some cases, a binary solvent system is employed, where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes turbid, promoting crystal formation upon cooling.
For instance, key intermediates in the synthesis of related compounds, such as 5-chlorothiophene-2-formic acid, have been successfully purified by recrystallization from ethanol, yielding a high-purity product.
The following table outlines potential solvent systems for the recrystallization of this compound and its intermediates, based on the purification of analogous compounds.
| Compound Type | Potential Recrystallization Solvent(s) | Expected Purity |
| 5-Chlorothiophene-2-carboxylic acid | Ethanol | >99% |
| Nitro-substituted thienyl precursors | Ethanol or Methanol | High |
| Final 4-(thienyl)aniline product | Ethanol/Water or Toluene | >98% |
| Aniline hydrochloride salts | Acidified aqueous or alcoholic solutions | High |
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental workup procedure used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This technique is frequently employed after a reaction to remove inorganic salts, water-soluble reagents, and byproducts.
For example, after a Suzuki-Miyaura coupling reaction, the reaction mixture is often diluted with an organic solvent, such as ethyl acetate, and washed with water or brine to remove the base and inorganic salts. If the product or an intermediate has acidic or basic properties, the pH of the aqueous phase can be adjusted to facilitate separation. For instance, an aniline product can be extracted into an acidic aqueous solution and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Distillation
For liquid intermediates that are thermally stable, distillation, particularly under reduced pressure, can be an effective purification method. This technique separates components of a liquid mixture based on differences in their boiling points. For instance, a precursor like 2-chlorothiophene can be purified by distillation. Similarly, some substituted anilines, if liquid at or near room temperature, can be purified by vacuum distillation. This method is particularly useful for removing non-volatile impurities.
Iii. Mechanistic Investigations of Reactions Involving 4 5 Chlorothien 2 Yl 3 Methoxyaniline
Reaction Pathway Elucidation for Synthetic Transformations
No specific research findings on the elucidation of synthetic reaction pathways for 4-(5-Chlorothien-2-yl)-3-methoxyaniline were found.
Studies on Electrophilic Aromatic Substitution Patterns
No specific studies on the electrophilic aromatic substitution patterns of this compound were found. Theoretical patterns can be predicted based on the directing effects of the methoxy (B1213986), amino, and chlorothienyl substituents, but experimental data is not available.
Nucleophilic Reactivity of the Aniline (B41778) Moiety
No specific research detailing the nucleophilic reactivity of the aniline moiety in this compound was found.
Thiophene (B33073) Ring Reactivity Studies
No specific studies concerning the reactivity of the thiophene ring in this compound were found. The reactivity of substituted thiophenes is generally well-documented, but specific investigations on this compound are not available.
Impact of Substituents on Reaction Kinetics and Thermodynamics
No data on the kinetic or thermodynamic impact of the chloro, methoxy, or aniline substituents on the reactions of the 4-(thien-2-yl)aniline core of this specific molecule were found.
Iv. Computational Chemistry and Molecular Modeling of 4 5 Chlorothien 2 Yl 3 Methoxyaniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for 4-(5-Chlorothien-2-yl)-3-methoxyaniline would typically involve optimizing the molecular geometry to find its lowest energy conformation. Subsequent calculations would yield a variety of electronic properties.
A hypothetical DFT analysis would likely use a functional such as B3LYP or ωB97X-D combined with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. Key parameters that would be calculated are presented in the table below.
| Property | Hypothetical Value | Description |
| Total Energy | E | The total electronic energy of the molecule in its ground state. |
| Dipole Moment | µ | A measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | q | The partial charge distribution on each atom, indicating electrophilic and nucleophilic sites. |
| Molecular Electrostatic Potential (MEP) | V(r) | A 3D map of the electrostatic potential, highlighting regions of positive and negative charge. |
Molecular orbital (MO) analysis provides a detailed picture of the electronic distribution and energy levels within a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | EHOMO | The energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO | ELUMO | The energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | An indicator of molecular stability and reactivity. |
Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are involved in electron donation and acceptance, respectively.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
For this compound, the key dihedral angles to investigate would be those around the single bonds connecting the aniline (B41778) and thiophene (B33073) rings, as well as the orientation of the methoxy (B1213986) group. A potential energy surface scan, where the energy is calculated as a function of these dihedral angles, would reveal the global and local energy minima.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) |
| Global Minimum | 0.0 | θ1, θ2 |
| Local Minimum 1 | ΔE1 | θ'1, θ'2 |
| Local Minimum 2 | ΔE2 | θ''1, θ''2 |
| Transition State | ΔE‡ | θ‡1, θ‡2 |
This analysis would provide a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Prediction of Spectroscopic Signatures (e.g., NMR, IR)
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra.
IR Spectroscopy: Frequency calculations based on DFT can predict the vibrational modes of the molecule. The resulting infrared (IR) spectrum, with its characteristic absorption frequencies and intensities, can be used to identify functional groups and confirm the molecular structure.
| Spectroscopic Data | Predicted Value | Description |
| ¹H NMR Chemical Shifts | δ (ppm) | Predicted chemical shifts for each hydrogen atom in the molecule. |
| ¹³C NMR Chemical Shifts | δ (ppm) | Predicted chemical shifts for each carbon atom in the molecule. |
| IR Vibrational Frequencies | ν (cm⁻¹) | Predicted frequencies of the fundamental vibrational modes. |
Comparing these predicted spectra with experimental data would be a powerful tool for structural elucidation.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and thermodynamic properties of this compound.
An MD simulation would typically be run for several nanoseconds, and the trajectory would be analyzed to understand the flexibility of the molecule, the time spent in different conformational states, and the nature of intramolecular interactions.
| Simulation Parameter | Typical Value | Description |
| Simulation Time | ns | The total duration of the simulation. |
| Temperature | K | The temperature at which the simulation is run. |
| Pressure | atm | The pressure at which the simulation is run (for NPT ensemble). |
| Force Field | e.g., AMBER, CHARMM | The set of parameters used to describe the potential energy of the system. |
MD simulations would offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations.
V. in Vitro Mechanistic Studies of 4 5 Chlorothien 2 Yl 3 Methoxyaniline
Evaluation of Molecular Interactions with Biological Macromolecules
Enzyme Binding and Inhibition Mechanisms
No published studies detailing the specific enzyme binding affinities or inhibition mechanisms of 4-(5-Chlorothien-2-yl)-3-methoxyaniline were identified.
Receptor Ligand Interaction Dynamics
There is no available data from radioligand binding assays or other molecular interaction studies to characterize the dynamics of this compound with any specific biological receptors.
Cellular Uptake and Subcellular Localization Mechanisms (in vitro models)
Scientific literature lacks information regarding the mechanisms of cellular entry or the specific subcellular compartments where this compound may accumulate in in vitro cell models.
Modulation of Specific Biochemical Pathways (in vitro enzyme assays)
No in vitro enzyme assay results have been published that would indicate how this compound might modulate specific biochemical or signaling pathways.
Structure-Based Rationalization of In Vitro Activity
In the absence of in vitro activity data, no structure-activity relationship (SAR) studies or computational models rationalizing the biological effects of this compound could be found.
Vi. Molecular Docking and Ligand Protein Interaction Studies
Computational Prediction of Binding Affinity to Target Proteins
The primary goal of molecular docking is to computationally predict the binding affinity, which is the strength of the interaction between the ligand and its target protein. This affinity is typically quantified by the binding energy (often represented as Gibbs free energy, ΔG) and expressed in kcal/mol. A lower, more negative binding energy value indicates a more stable ligand-protein complex and, consequently, a higher binding affinity.
The process involves using sophisticated algorithms within software like AutoDock or Glide to explore numerous possible conformations of the ligand within the protein's binding site. ijcce.ac.ir The software then calculates the binding energy for the most favorable poses. For 4-(5-Chlorothien-2-yl)-3-methoxyaniline, this would involve docking the compound into the active sites of various hypothetical protein targets to estimate its potential efficacy.
Illustrative Data: Predicted Binding Affinity
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) (Predicted) |
|---|---|---|---|
| Protein Kinase A | 1ATP | -8.5 | 0.58 |
| Cyclin-Dependent Kinase 2 | 1HCK | -9.2 | 0.19 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 | 1.85 |
This table contains hypothetical data for illustrative purposes only.
Identification of Key Binding Site Interactions
Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues of the target protein. These non-covalent interactions are crucial for stabilizing the complex. nih.govrsc.org Key interactions include:
Hydrogen Bonding: These occur between a hydrogen atom donor (like the amine group, -NH2, in this compound) and a nearby electronegative acceptor atom (like oxygen or nitrogen) on an amino acid residue (e.g., Asp, Glu, Ser).
Hydrophobic Interactions: These interactions occur between the nonpolar parts of the ligand (such as the aromatic rings) and hydrophobic amino acid residues (e.g., Val, Leu, Ile).
Pi-Stacking (π-π Interactions): This involves attractive, non-covalent interactions between aromatic rings. The thienyl and phenyl rings of this compound can engage in π-π stacking with aromatic residues like Phe, Tyr, and Trp in the protein's binding pocket. mdpi.commdpi.com
Illustrative Data: Key Binding Interactions for this compound with a Hypothetical Kinase
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Aniline (B41778) (-NH2) | Asp145 | 2.9 |
| Hydrogen Bond | Methoxy (B1213986) (-OCH3) | Lys72 | 3.1 |
| π-π Stacking | Phenyl Ring | Phe80 | 3.8 |
| Hydrophobic | Thienyl Ring | Leu132 | 4.2 |
This table contains hypothetical data for illustrative purposes only.
Docking-Based Virtual Screening for Related Target Identification
Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov Conversely, docking-based virtual screening (also known as reverse docking) can be used to screen a single compound, like this compound, against a database of numerous known protein structures. mdpi.com This approach is valuable for:
Identifying New Therapeutic Targets: Discovering previously unknown proteins that the compound might effectively modulate.
Predicting Off-Target Effects: Identifying unintended binding to other proteins, which can help in predicting potential side effects early in the drug development process.
This process involves systematically docking the compound into the binding sites of a vast array of proteins and ranking the results based on the predicted binding affinities. mdpi.com
Ligand Efficiency and Drug-Likeness Assessment (Computational)
In addition to binding affinity, it is important to assess the quality of a potential drug candidate. Computational tools provide metrics to evaluate a compound's "drug-likeness" and efficiency. researchgate.net
Ligand Efficiency (LE): This metric relates the binding energy of a molecule to its size (number of heavy atoms). It helps identify compounds that have a good balance of potency and size, which is crucial during lead optimization. A higher ligand efficiency value is generally preferred.
Drug-Likeness: This assessment is based on a compound's physicochemical properties to determine if it resembles known drugs. The most famous set of guidelines is Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. nih.govmdpi.com Violating more than one of these rules may indicate potential problems with bioavailability. mdpi.com
Modern web-based tools like SwissADME can rapidly calculate these properties based on a molecule's structure. dergipark.org.tr
Computational Assessment of this compound
| Parameter | Value | Guideline/Rule | Compliance |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 255.74 | ≤ 500 | Yes |
| LogP (Octanol/Water Partition Coefficient) | 3.65 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (from -O- and -N-) | ≤ 10 | Yes |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Yes |
| Ligand Efficiency (LE) (based on -9.2 kcal/mol) | -0.54 | Favorable > 0.3 | Yes |
| Molar Refractivity | 70.15 | 40 - 130 | Yes |
This table contains calculated and illustrative data.
Vii. Synthesis and Structure Activity Relationships of 4 5 Chlorothien 2 Yl 3 Methoxyaniline Derivatives
Design Principles for Structural Modification
The rational design of derivatives of 4-(5-Chlorothien-2-yl)-3-methoxyaniline is guided by established medicinal chemistry principles. Modifications are systematically introduced to probe the structure-activity relationship (SAR), aiming to enhance interactions with the biological target, improve physicochemical properties, and reduce off-target effects. The core structure presents three primary regions for modification: the thiophene (B33073) moiety, the aniline (B41778) nitrogen, and the methoxy (B1213986) group.
The 5-chloro-substituted thiophene ring plays a crucial role in anchoring the molecule within the target's binding pocket, often through hydrophobic and halogen-bonding interactions. Modifications at this position are intended to fine-tune these interactions.
Halogen Substitution: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) systematically alters the size, lipophilicity, and electronegativity at the 5-position. Fluorine, being small and highly electronegative, can form unique hydrogen bonds and influence metabolic stability. Bromine and iodine are larger and more polarizable, potentially forming stronger halogen bonds, but their increased size may also introduce steric hindrance.
Alkyl and Cyano Groups: Introducing small alkyl groups (e.g., methyl, ethyl) can enhance van der Waals interactions and fill small hydrophobic pockets. A cyano group can act as a hydrogen bond acceptor and introduce polarity. The choice of substituent is critical, as bulky groups can disrupt favorable binding conformations. In studies of related thienopyridine inhibitors, the introduction of bulky groups in certain regions was found to be favorable for improving inhibitory activity. researchgate.net
Amide Formation: Acylation of the aniline nitrogen to form amides (e.g., acetamides, benzamides) introduces a carbonyl group, which can act as a hydrogen bond acceptor. This transformation also removes the basicity of the nitrogen, which can alter solubility and cell permeability. The R-group of the acyl moiety can be varied to explore additional binding interactions or to tailor physical properties. For example, in the development of thiazolidine-2,4-dione-acridine hybrids, anilines were first transformed into 2-chloro-N-phenylacetamides to serve as intermediates for further elaboration. researchgate.net
Urea (B33335) and Sulfonamide Formation: Converting the amine to a urea or sulfonamide introduces additional hydrogen bond donors and acceptors, providing a scaffold to probe interactions in multiple directions. These functional groups are prevalent in kinase inhibitors, where they often interact with the hinge region of the ATP-binding site. nih.gov
The methoxy group at the 3-position of the aniline ring significantly influences the molecule's electronic properties and conformation. nih.gov It can act as a weak hydrogen bond acceptor and its presence ortho to the aniline nitrogen can enforce a specific torsional angle between the aniline and thiophene rings, which may be critical for optimal binding. nih.gov
Homologation and Replacement: Altering the methoxy group to an ethoxy or a longer alkoxy chain can probe for additional hydrophobic interactions. Demethylation to the corresponding hydroxyl group introduces a potent hydrogen bond donor and acceptor, which can dramatically alter binding affinity and solubility. However, it can also introduce a new site for glucuronidation, affecting metabolic stability. nih.gov
Positional Isomerism: Moving the methoxy group to other positions on the aniline ring would fundamentally alter the electronic distribution and steric profile, likely impacting binding affinity. Studies on other kinase inhibitor scaffolds have shown that the precise positioning of methoxy groups is critical for activity. researchgate.net
Synthesis Strategies for Diversified Analogues
The generation of a library of analogues based on the this compound scaffold relies on efficient and versatile synthetic strategies. Modern cross-coupling reactions are central to this effort, allowing for the convergent assembly of the core biaryl structure.
A common and highly effective approach is the Suzuki cross-coupling reaction. This strategy typically involves the palladium-catalyzed reaction of a substituted thiophene boronic acid or boronic ester with a substituted aryl halide. For creating diversity, one could start with 2-bromo-5-chlorothiophene (B1265590) and couple it with a variety of 3-methoxy-4-aminophenylboronic acid derivatives. Alternatively, and perhaps more flexibly, the coupling can be performed between 5-chlorothiophene-2-boronic acid and a range of substituted 4-bromo- or 4-iodo-3-methoxyanilines. This latter approach allows for the late-stage introduction of diversity on the aniline ring.
A general synthetic route is outlined below:
Preparation of Building Blocks: A substituted 4-bromo-3-methoxyaniline (B105682) is prepared. The amino group may be protected (e.g., as a Boc-carbamate) to prevent side reactions.
Suzuki Coupling: The protected 4-bromo-3-methoxyaniline is coupled with 5-chlorothiophene-2-boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system like DMF or dioxane/water. researchgate.net
Deprotection: The protecting group on the aniline nitrogen is removed to yield the desired this compound analogue.
Derivatization: The resulting aniline can then be further modified, for instance, by acylation or reaction with isocyanates to form the corresponding amides and ureas as described in section 7.1.2.
This modular approach enables the rapid synthesis of a diverse library of compounds where substituents on both the thiophene and aniline rings can be systematically varied. soton.ac.uk
Systematic Evaluation of Structural Features on Molecular Interactions
To understand the impact of the structural modifications described above, newly synthesized derivatives are systematically evaluated in a cascade of biological assays. The primary goal is to build a clear structure-activity relationship (SAR) that correlates specific structural features with target engagement and functional activity.
The initial evaluation typically involves screening for inhibitory activity against the target of interest, for example, a specific protein kinase. This is often done using in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.
The following interactive table presents hypothetical data for a series of analogues to illustrate how SAR data is generated and interpreted. The data is representative of trends observed in the discovery of related kinase inhibitors, where small structural changes can lead to significant differences in potency. researchgate.netimist.ma
Table 1: Illustrative Structure-Activity Relationship Data for Derivatives of this compound (Note: The following data is hypothetical and for illustrative purposes only, reflecting typical SAR trends.)
| Compound ID | R¹ (Thiophene-C5) | R² (Aniline-C3) | R³ (Aniline-N4) | Kinase IC₅₀ (nM) | Rationale for Activity Change |
| Parent | Cl | OCH₃ | H | 150 | Baseline activity of the core scaffold. |
| 1a | F | OCH₃ | H | 350 | Smaller fluorine may have weaker halogen bond interaction compared to chlorine. |
| 1b | Br | OCH₃ | H | 125 | Bromine offers similar electronic properties to chlorine, maintaining potency. |
| 1c | CH₃ | OCH₃ | H | 500 | Small alkyl group may be sterically tolerated but lacks favorable halogen bonding. |
| 2a | Cl | OH | H | 85 | Hydroxyl group adds a key H-bond donor/acceptor, potentially improving binding. |
| 2b | Cl | OCH₂CH₃ | H | 200 | Larger ethoxy group may introduce minor steric clash in the methoxy-binding pocket. |
| 3a | Cl | OCH₃ | COCH₃ | 45 | Acetyl group may pick up an additional H-bond or hydrophobic interaction. |
| 3b | Cl | OCH₃ | CONHCH₃ | 25 | Methyl urea introduces H-bond donors/acceptors, often favorable in kinase hinge binding. |
The 5-chloro substituent on the thiophene ring appears optimal among the halogens tested, suggesting a well-defined size and electronic requirement in its binding pocket.
Converting the 3-methoxy group to a hydroxyl (Compound 2a ) is beneficial, indicating the presence of a nearby hydrogen-bonding partner in the target protein.
Derivatization of the aniline nitrogen is highly effective, with the methyl urea (Compound 3b ) providing a significant potency enhancement, a common feature in Type II kinase inhibitors that interact with the hinge region.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To further refine the understanding of SAR and to guide the design of future analogues, Quantitative Structure-Activity Relationship (QSAR) modeling is employed. QSAR is a computational technique that aims to build a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov
The process begins by building a dataset of synthesized compounds with their experimentally determined activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Property Represented |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons, reactivity |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and solubility |
| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic arrangement and branching |
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate a predictive model. nih.gov
For a thienyl-aniline series, a 3D-QSAR approach such as CoMFA would be particularly insightful. In this method:
The compounds in the dataset are aligned based on a common scaffold.
A 3D grid is placed around the aligned molecules.
At each grid point, steric and electrostatic interaction energies are calculated between the molecules and a probe atom.
Partial Least Squares (PLS) analysis is used to build a relationship between these energy fields (the descriptors) and the biological activity. researchgate.net
The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish activity. For instance, a green contour in a CoMFA steric map might indicate that bulky substituents are favored in that region, while a red contour in an electrostatic map could show where negative charge (electron-withdrawing groups) would be beneficial. nih.gov Such models provide a powerful predictive tool to prioritize the synthesis of new derivatives with the highest probability of improved potency.
Viii. Analytical Method Development and Characterization
Chromatographic Techniques for Purity and Identity
Chromatography is fundamental to separating the target compound from reaction precursors, by-products, and other impurities. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the purity of non-volatile and thermally sensitive compounds like 4-(5-Chlorothien-2-yl)-3-methoxyaniline. A reversed-phase HPLC (RP-HPLC) method is typically developed for such aromatic amines. nih.govdaneshyari.comresearchgate.net
The method development would involve optimizing the stationary phase, mobile phase composition, and detector wavelength. A C18 (octadecylsilyl) column is a common choice for the stationary phase due to its hydrophobicity, which effectively retains the aromatic compound. researchgate.netchromatographyonline.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to ensure good peak shape and resolution. researchgate.netsielc.com Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the timely elution of all components with sharp peaks. researchgate.net
Given the presence of chromophoric groups (the substituted benzene (B151609) and thiophene (B33073) rings), UV detection is highly suitable. The optimal wavelength for detection would be determined by scanning the UV spectrum of the compound, likely falling in the range of 230-280 nm.
Table 1: Exemplary HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Direct analysis of aromatic amines by Gas Chromatography (GC) can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and adsorption onto the column. labrulez.com Therefore, a common strategy involves chemical derivatization to convert the polar amine group into a less polar, more volatile functional group. researchgate.netpublisso.de
For this compound, the primary amine group (-NH₂) can be readily derivatized. Acylation using an agent like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) is a standard procedure. publisso.de This reaction replaces the active hydrogens on the amine with an acyl group, increasing the compound's volatility and thermal stability, making it suitable for GC analysis. nih.govnih.govcapes.gov.br
The derivatized analyte would then be analyzed on a GC system, typically equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms) and a sensitive detector. A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) would offer greater selectivity and sensitivity for this nitrogen-containing molecule. epa.govd-nb.info
Spectroscopic Characterization
Spectroscopy is indispensable for the structural elucidation of the molecule, providing detailed information about its atomic composition, connectivity, and functional groups.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR spectra would be required for an unambiguous assignment of the structure of this compound.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the aniline (B41778) ring, the thiophene ring, the methoxy (B1213986) group, and the amine group. The aromatic protons would appear as doublets or multiplets in the range of 6.5-7.5 ppm. rsc.orgchemicalbook.com The methoxy group protons would give a sharp singlet at approximately 3.8-4.0 ppm, and the amine protons would likely appear as a broad singlet. rsc.org
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the downfield region (110-160 ppm), while the methoxy carbon would appear around 55-60 ppm. rsc.orgspectrabase.com
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -NH₂ | 3.5 - 4.5 | Broad Singlet |
| -OCH₃ | ~3.9 | Singlet |
| Aniline Ring Protons | 6.5 - 7.2 | Doublet, Multiplet |
| Thiophene Ring Protons | 6.9 - 7.4 | Doublet, Doublet |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity. The nominal molecular weight of this compound (C₁₁H₁₀ClNOS) is approximately 239.0 g/mol . High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental composition.
Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be prominent. whitman.edu The fragmentation pattern would likely involve characteristic losses. chemguide.co.uklibretexts.org Key fragment ions could arise from:
α-cleavage: Loss of a methyl radical (•CH₃, M-15) from the methoxy group. miamioh.edu
Ether cleavage: Loss of a formaldehyde (B43269) molecule (CH₂O, M-30). scribd.com
Thiophene ring fragmentation: Cleavage of the thiophene ring, potentially leading to ions like HCS⁺ or fragments involving the chloro-sulfur moiety. nih.gov
Loss of HCl: Elimination of a neutral HCl molecule.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value (approx.) | Possible Fragment Identity |
| 239/241 | [M]⁺˙ Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 224/226 | [M - CH₃]⁺ |
| 204 | [M - Cl]⁺ |
| 117 | [C₄H₂ClS]⁺ Fragment from thiophene ring cleavage |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound would display several key absorption bands confirming its structure.
The primary amine (-NH₂) group would show a characteristic pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. s-a-s.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic and thiophene rings would be observed in the 1400-1600 cm⁻¹ region. iosrjournals.org The strong C-O stretching of the aryl ether is expected around 1200-1250 cm⁻¹. Other important vibrations include the C-S stretch of the thiophene ring and the C-Cl stretch, which would appear in the fingerprint region below 800 cm⁻¹. nii.ac.jp
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Advanced Characterization Techniques (e.g., X-ray Crystallography for Solid-State Structure)
The fundamental principle of X-ray crystallography involves irradiating a single crystal of the material with a beam of X-rays. carleton.edunews-medical.net The electrons of the atoms within the crystal scatter the X-rays, leading to a unique diffraction pattern of spots, known as reflections. nih.govpulstec.net By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. wikipedia.orgiastate.edu From this map, the precise positions of the individual atoms can be determined. nih.gov
As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data detailing its solid-state structure is not available.
However, were a single-crystal X-ray diffraction study to be performed on this compound, it would yield a set of crystallographic parameters that comprehensively define its solid-state architecture. This data is typically presented in a standardized format, as shown in the hypothetical table below. The table illustrates the types of parameters that would be determined, such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics (e.g., R-factor), which indicates the quality of the fit between the experimental data and the final structural model. rcsb.org
| Parameter | Value |
|---|---|
| Empirical Formula | C11H10ClNOS |
| Formula Weight | 240.72 |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (Å3) | Not Available |
| Z (molecules per unit cell) | Not Available |
| Data Collection and Refinement | |
| Radiation | Not Available |
| Temperature (K) | Not Available |
| Reflections collected | Not Available |
| Independent reflections | Not Available |
| Final R indices [I>2σ(I)] | Not Available |
This detailed structural information is invaluable for confirming the molecular connectivity, understanding intermolecular interactions such as hydrogen bonding or π-stacking, and correlating the solid-state structure with the compound's bulk properties.
Ix. Integration Within the Field of Heterocyclic Chemistry
Comparative Analysis with Other Chlorothiophene and Methoxy-Substituted Anilines
Electronic Effects of Substituents:
Chlorothiophene Moiety: The chlorine atom at the 5-position of the thiophene (B33073) ring exerts a significant electron-withdrawing inductive effect (-I) and a weaker, deactivating resonance effect (+R). This generally reduces the electron density of the thiophene ring, influencing its susceptibility to electrophilic attack. The sulfur atom in the thiophene ring, being electron-rich, can participate in electrophilic substitution reactions.
Reactivity Comparison:
The reactivity of 4-(5-Chlorothien-2-yl)-3-methoxyaniline in reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling is a balance of these competing electronic effects. Compared to a simple 2-chlorothiophene, the substituted aniline (B41778) group acts as a large, electron-donating substituent, which can influence the regioselectivity of reactions on the thiophene ring. Conversely, when compared to methoxyanilines, the chlorothienyl group acts as a bulky, electron-withdrawing substituent, which can decrease the basicity of the aniline nitrogen and alter the reactivity of the benzene (B151609) ring. quora.com
The basicity of the aniline nitrogen is a key property. In substituted anilines, electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. quora.com The bulky chlorothienyl group at the 4-position may also introduce steric hindrance, potentially affecting the accessibility of the lone pair on the nitrogen atom.
| Compound/Moiety | Key Substituent(s) | Dominant Electronic Effect(s) | Impact on Ring Electron Density | Predicted Impact on Basicity of -NH2 (if applicable) |
|---|---|---|---|---|
| This compound | -Cl, -OCH3, -NH2 | -I (Cl), +R (-OCH3, -NH2) | Complex balance; aniline ring activated, thiophene ring influenced by aniline. | Decreased by -Cl and thienyl group, increased by -OCH3. |
| 2-Chlorothiophene | -Cl | -I, +R | Decreased | N/A |
| Aniline | -NH2 | +R, -I | Increased | Baseline |
| m-Methoxyaniline | -OCH3, -NH2 | +R, -I | Increased | Decreased relative to aniline due to -I effect of meta-methoxy group. quora.com |
| p-Methoxyaniline | -OCH3, -NH2 | +R, -I | Strongly Increased | Increased relative to aniline due to dominant +R effect. youtube.com |
Contributions to Synthetic Methodologies for Aromatic Heterocycles
Building blocks like this compound are valuable in organic synthesis for the construction of more complex, polycyclic, and extended heterocyclic systems. Its bifunctional nature, possessing both a reactive aniline and a chlorothiophene core, allows for a variety of synthetic transformations.
The presence of the chlorine atom on the thiophene ring makes it a prime candidate for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon bonds, enabling the connection of the chlorothiophene core to other aromatic or aliphatic fragments. For instance, a Suzuki coupling could be used to replace the chlorine atom with a new aryl or heteroaryl group, leading to the synthesis of complex biaryl structures.
The amino group on the aniline ring is also a versatile functional handle. It can be diazotized and subsequently replaced with a wide range of other functional groups. Furthermore, the amino group can participate in condensation reactions to form new heterocyclic rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a quinoline (B57606) ring fused to the existing structure.
| Reactive Site | Type of Reaction | Potential Reagents/Catalysts | Resulting Structure/Modification |
|---|---|---|---|
| C-Cl bond on Thiophene | Suzuki Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | Formation of a C-C bond, replacing -Cl with an aryl group. |
| C-Cl bond on Thiophene | Stille Coupling | Organostannane (e.g., R-SnBu3), Pd catalyst | Formation of a C-C bond with various organic groups. |
| -NH2 group on Aniline | Acylation | Acetyl chloride, Pyridine | Formation of an amide (-NH-CO-CH3). |
| -NH2 group on Aniline | Diazotization/Sandmeyer Reaction | NaNO2, HCl; followed by CuX (X=Cl, Br, CN) | Replacement of -NH2 with -Cl, -Br, or -CN. |
| -NH2 and ortho C-H on Aniline | Skraup Synthesis (or similar) | Glycerol, H2SO4, Oxidizing agent | Formation of a fused quinoline ring system. |
Theoretical Insights into Reactivity and Stability of Heterocyclic-Aromatic Systems
Computational chemistry provides valuable insights into the electronic structure, reactivity, and stability of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate molecular properties that are difficult to measure experimentally.
Molecular Electrostatic Potential (MEP): An MEP map would likely show regions of negative potential (red/yellow) around the nitrogen and oxygen atoms, as well as the sulfur atom of the thiophene ring, indicating their nucleophilic character and ability to participate in hydrogen bonding. The area around the hydrogen atoms of the amino group would show positive potential (blue), highlighting their electrophilic/acidic nature.
Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyaniline ring, indicating that this part of the molecule is most susceptible to electrophilic attack. The LUMO, conversely, might have significant contributions from the chlorothiophene ring, suggesting that this moiety is the likely site for nucleophilic attack or reduction. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Reactivity Indices: Various reactivity descriptors derived from conceptual DFT can be calculated to predict the most reactive sites for different types of reactions. For example, Fukui functions can pinpoint the specific atoms most susceptible to electrophilic, nucleophilic, or radical attack. These theoretical calculations can guide synthetic chemists in designing reactions and predicting their outcomes, saving time and resources in the laboratory.
Future Directions and Emerging Research Avenues in Heterocyclic Chemistry Relevant to the Compound Class
The class of compounds represented by this compound is poised for further exploration in several exciting areas of heterocyclic chemistry.
Medicinal Chemistry: Thiophene and aniline derivatives are common scaffolds in drug discovery. Future research could focus on synthesizing libraries of analogs of this compound to explore their potential as inhibitors of specific enzymes or as ligands for various receptors. Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the development of new therapeutic agents. mdpi.commdpi.com For instance, similar heterocyclic structures have been investigated for their activity against a range of diseases, from cancer to infectious diseases. nih.gov
Materials Science: The conjugated system formed by the linked aromatic and heteroaromatic rings suggests potential applications in organic electronics. Thiophene-based molecules are well-known for their use in organic semiconductors, photovoltaics, and light-emitting diodes (OLEDs). Future work could involve incorporating this molecule into larger polymeric structures to investigate their electronic and optical properties. The specific substitution pattern could be fine-tuned to control properties like the band gap, charge mobility, and solid-state packing.
Catalysis: Heterocyclic compounds can serve as ligands for transition metal catalysts. The nitrogen and sulfur atoms in this compound could potentially coordinate with metal centers. Research could be directed towards designing new catalysts where this molecule or its derivatives act as ligands, potentially influencing the selectivity and efficiency of catalytic transformations.
Green Chemistry: The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives is an ongoing area of interest. This includes the use of catalytic methods that reduce waste and avoid harsh reaction conditions. mdpi.com
The continued study of this compound and related structures will undoubtedly contribute to a deeper understanding of the fundamental principles of heterocyclic chemistry and pave the way for new applications in diverse scientific fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(5-Chlorothien-2-yl)-3-methoxyaniline, and how can purity be optimized?
- Methodological Answer : A common approach involves diazotization and coupling reactions. For example, 3-methoxyaniline can react with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which couples with 5-chlorothiophene derivatives. Purification via recrystallization (e.g., using DMF) and characterization by elemental analysis (C, H, N ±0.3% accuracy) and ¹H/¹³C-NMR ensures purity. For instance, in a chloro-diazenyl analogue, recrystallization yielded 95% purity with melting points of 191–193°C .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å), bond lengths (e.g., N=N at 1.2578 Å), dihedral angles (e.g., 22.20° between aromatic rings), and hydrogen-bonding networks (e.g., N–H⋯O interactions) can be resolved. Software like SHELXS97/SHELXL97 refines structural parameters to R-factors <0.04 .
Q. What spectroscopic techniques are used to characterize substituent effects?
- Methodological Answer : ¹H-NMR reveals electronic environments of substituents. For example, methoxy groups resonate at δ ~3.85 ppm, while aromatic protons in thiophene or aniline rings appear at δ 6.19–7.69 ppm. FT-IR identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 262.7) .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., methoxy) influence reactivity in electrophilic substitution?
- Methodological Answer : The methoxy group activates the aromatic ring via electron donation, directing electrophiles to para positions. In regioselective chlorination (using CuCl₂ at 40°C), 3-methoxyaniline derivatives show >90% yield at the para position, with <2% ortho byproducts. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What intermolecular interactions govern crystal packing, and how do they affect material properties?
- Methodological Answer : SC-XRD reveals chain-like polymers formed via N–H⋯O hydrogen bonds (D⋯A = 3.222 Å) and weaker C–H⋯N interactions (3.379 Å). These interactions stabilize the trans configuration of the diazenyl group and create a 2D framework. Thermal analysis (DSC/TGA) can correlate packing density with melting points (~190–193°C) .
Q. How does the chlorothienyl moiety impact biological activity in drug discovery contexts?
- Methodological Answer : The 5-chlorothiophene group enhances lipophilicity (logP ~2.8) and binding affinity to hydrophobic enzyme pockets. In Factor Xa inhibitors, similar chlorothienyl derivatives exhibit IC₅₀ values <10 nM. Structure-activity relationship (SAR) studies via in vitro assays (e.g., fluorescence polarization) validate pharmacophore contributions .
Q. What strategies mitigate challenges in synthesizing derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from substituents (e.g., 2-methylpropoxy) reduces coupling efficiency. Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) improves yields. Microwave-assisted synthesis (20 min vs. 6 h conventional) enhances reaction rates while minimizing decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
